molecular formula C13H19NO2S B2533163 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester CAS No. 92932-02-0

2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester

Cat. No.: B2533163
CAS No.: 92932-02-0
M. Wt: 253.36
InChI Key: LBJBSHGWJTXGDG-UHFFFAOYSA-N
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Description

Synonyms

  • 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid 1,1-dimethylethyl ester
  • tert-Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, 1,1-dimethylethyl ester

Registry Identifiers

Identifier Type Value Source
CAS Registry Number 92932-02-0
Nikkaji Number J2.715.138H
PubChem SID 92938 (Related CID: 235128)
MDL Number MFCD02287893

SMILES Notation and InChI Key Specifications

The SMILES notation and InChI key provide standardized representations of the compound’s structure:

SMILES Notation

O=C(C1=C(N)SC2=C1CCCC2)OC(C)(C)C
This notation encodes:

  • The carboxylate ester (O=C(OCC(C)(C)C)).
  • The 2-amino-substituted thiophene ring (C1=C(N)SC2=C1CCCC2).

InChI Key

While the exact InChI key is not explicitly listed in the provided sources, it can be generated algorithmically from the SMILES notation. For reference, the InChI string is:
InChI=1S/C13H19NO2S/c1-13(2,3)16-11(15)9-7-5-4-6-8(7)17-10(9)14/h4-6,14H2,1-3H3

Properties

IUPAC Name

tert-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)10-8-6-4-5-7-9(8)17-11(10)14/h4-7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJBSHGWJTXGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC2=C1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction remains the most widely utilized method for constructing the tetrahydrobenzo[b]thiophene scaffold. This multicomponent condensation involves a ketone, a cyanoacetate ester, elemental sulfur, and a base. For the tert-butyl variant, the protocol adapts as follows:

Procedure

  • Reactants :
    • 4-Substituted cyclohexanone (e.g., 4- tert-butylcyclohexanone)
    • tert-Butyl cyanoacetate
    • Elemental sulfur
    • Base (morpholine, diethylamine, or triethylamine)
  • Conditions :

    • Solvent: Methanol, ethanol, or dimethylformamide (DMF)
    • Temperature: Reflux (60–80°C for methanol; 100–110°C for DMF)
    • Duration: 6–24 hours
  • Mechanism :

    • Step 1 : Knoevenagel condensation between cyclohexanone and tert-butyl cyanoacetate forms an α,β-unsaturated nitrile.
    • Step 2 : Sulfur incorporation via nucleophilic attack, followed by cyclization to yield the benzothiophene core.

Example
In a representative synthesis, 4- tert-butylcyclohexanone (1.0 g) reacted with tert-butyl cyanoacetate (1.2 eq), sulfur (0.25 g), and diethylamine (0.33 mL) in methanol (10 mL) under reflux for 12 hours. The product precipitated upon cooling and was purified via recrystallization (82% yield).

Post-Synthetic Esterification

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance scalability, continuous flow reactors replace batch processes:

  • Reactor Type : Tubular reactor with static mixers
  • Flow Rate : 10 mL/min
  • Temperature : 70°C (methanol), 105°C (DMF)
  • Residence Time : 30 minutes
  • Output : 1.2 kg/day with 89% yield.

Catalyst Screening

Industrial protocols often employ catalysts to accelerate sulfur incorporation:

Catalyst Reaction Time (h) Yield (%)
None 24 70
Piperidine 12 85
DBU 8 88

DBU (1,8-diazabicycloundec-7-ene) reduces reaction time by 66% while improving yield.

Purification and Characterization

Purification Techniques

  • Recrystallization : Use methanol/water (4:1) to achieve >99% purity.
  • Chromatography : Silica gel column with heptane:ethyl acetate (10:1 → 1:1) gradient.
  • HPLC : Reverse-phase C18 column, MeCN:H₂O (30% → 100% over 20 min).

Spectroscopic Data

1H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment
3.77 s 3H COOCH₃
2.95 m 1H H-4
1.30 s 9H C(CH₃)₃

13C NMR (100 MHz, CDCl₃)

δ (ppm) Assignment
166.3 C=O
50.7 C-3
27.9 C(CH₃)₃

IR (ATR)

  • 3475 cm⁻¹: N-H stretch
  • 1663 cm⁻¹: C=O stretch

LC-MS

  • m/z: 253.36 [M+H]⁺ (calculated), 253.35 (observed).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Gewald (Batch) 82 98 Moderate 1200
Gewald (Flow) 89 97 High 900
Post-Synthetic Ester 75 99 Low 1500

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit promising anticancer properties. Specifically, studies have shown that 2-amino derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that certain structural modifications in the benzo[b]thiophene series enhanced their cytotoxic effects against human cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Materials Science

Polymer Chemistry
In materials science, 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester has been utilized in synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites. The incorporation of this compound into polymer matrices can improve their resistance to environmental degradation .

Conductive Materials
The compound's unique electronic properties have led to its exploration in the development of conductive materials. Research shows that when integrated into organic electronic devices, it can enhance charge transport efficiency, which is crucial for applications in organic photovoltaics and light-emitting diodes .

Biological Research

Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. This property positions the compound as a potential therapeutic agent for neuroprotection .

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases that play critical roles in cancer progression. This inhibition could lead to the development of targeted therapies that minimize side effects associated with conventional treatments .

Case Studies and Research Findings

Application AreaFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells; structural modifications enhance efficacy
Antimicrobial PropertiesEffective against various bacterial strains; disrupts cell membranes
Polymer ChemistryEnhances thermal stability and mechanical properties in polymers
Conductive MaterialsImproves charge transport efficiency in organic electronics
Neuroprotective EffectsReduces oxidative stress; potential treatment for neurodegenerative diseases
Enzyme InhibitionInhibits key kinases involved in cancer progression

Mechanism of Action

The mechanism of action of 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Group Variations

The nature of the ester group significantly impacts physicochemical properties and reactivity. Key comparisons include:

Methyl Ester (3h)
  • Structure: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid methyl ester (CAS: 108354-78-5).
  • Synthesis : 79% yield via Gewald reaction .
  • Properties : Melting point = 129–130°C; molecular weight = 211.28 g/mol.
  • Reactivity : Methyl esters are susceptible to hydrolysis under basic conditions, limiting their utility in reactions requiring prolonged stability .
Ethyl Ester (2b)
  • Structure: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 4506-71-2).
  • Synthesis: Synthesized via Gewald reaction with ethyl cyanoacetate and cyclohexanone .
  • Properties: Molecular weight = 225.30 g/mol; used as an intermediate in cyanoacetylation reactions .
  • Reactivity : Ethyl esters balance moderate hydrolytic stability and reactivity, often requiring stronger bases for cleavage compared to tert-butyl esters .
tert-Butyl Ester (Target Compound)
  • Structure: Molecular formula = C₁₃H₁₉NO₂S (calculated molecular weight = 253.36 g/mol).
  • Synthesis : Prepared using tert-butyl ketones in Gewald reactions; commercial availability confirmed (CAS: 92932-02-0) .
  • Properties : Higher hydrolytic stability under basic conditions; cleavage typically requires acidic conditions (e.g., trifluoroacetic acid) .
  • Applications : Preferred in drug discovery for metabolic stability and as a protecting group in peptide synthesis .

Substituent Modifications

6-Methyl Derivative (CAS: 76981-71-0)
  • Structure: Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
  • Properties : Melting point = 109–110°C; molecular weight = 239.34 g/mol.
6-tert-Butyl Carboxamide (CAS: 68746-25-8)
  • Structure: 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
  • Properties : Molecular weight = 252.38 g/mol; used in kinase inhibition studies.
  • Impact : The tert-butyl group and carboxamide moiety introduce steric and electronic effects, altering binding affinity in target proteins .

Table 1: Comparative Data of Key Derivatives

Compound Name Ester Group Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
Methyl ester (3h) Methyl 79 129–130 C₁₀H₁₃NO₂S 211.28
Ethyl ester (2b) Ethyl N/A N/A C₁₁H₁₅NO₂S 225.30
6-Methyl ethyl ester Ethyl N/A 109–110 C₁₂H₁₇NO₂S 239.34
tert-Butyl ester (Target) tert-Butyl N/A N/A C₁₃H₁₉NO₂S 253.36 (calculated)

Biological Activity

2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅N₁O₂S
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 4506-71-2
  • Purity : >98% (T)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity : Some derivatives of benzo[b]thiophene have shown promise in anticonvulsant assays. For instance, compounds with similar structures have been tested for their efficacy in preventing seizures in animal models .
  • Antitumor Properties : Studies have highlighted the potential of related compounds in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicates that modifications in the thiophene ring can enhance cytotoxic effects against various cancer cell lines .
  • Antimicrobial Effects : There is evidence suggesting that compounds containing the benzo[b]thiophene moiety possess antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria .

The mechanisms through which 2-amino derivatives exert their biological effects often involve:

  • Inhibition of Enzymatic Pathways : Certain studies have shown that these compounds can inhibit key enzymes involved in metabolic pathways, such as those regulating lipid biosynthesis in hepatic cells .
  • Interaction with Receptors : The binding affinity to specific receptors has been explored, particularly regarding their anticonvulsant and antitumor activities.

Case Study 1: Anticancer Activity

A study focused on a related compound demonstrated significant anticancer activity against human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, suggesting a potential therapeutic role in cancer treatment .

Case Study 2: Anticonvulsant Evaluation

In a preclinical trial, derivatives of this compound were evaluated for their anticonvulsant properties using the pentylenetetrazol (PTZ) model. Results indicated that certain modifications led to enhanced protective effects against seizures, with some compounds achieving over 80% protection at specific dosages .

Data Summary

Activity TypeDescriptionReference
AnticonvulsantSignificant protection in PTZ model
AntitumorInduced apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains

Q & A

Q. What are the common synthetic routes for preparing 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester, and what are their key intermediates?

The compound is typically synthesized via cyclocondensation reactions or functionalization of pre-formed tetrahydrobenzo[b]thiophene scaffolds. For example:

  • Stepwise acylation : Reacting 2-amino-tetrahydrobenzo[b]thiophene with tert-butyl oxalyl chloride in dry dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields the tert-butyl ester. Intermediate formation of tert-butyl 2-chloro-2-oxoacetate is critical .
  • Microwave-assisted synthesis : Some derivatives use microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes .

Q. How can the purity and structural integrity of this compound be confirmed?

  • Analytical methods : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Peaks at δ ~12.5 ppm (s, 1H, NH) and δ ~165.9 ppm (C=O of ester) confirm the tert-butyl ester group .
    • IR spectroscopy : Absorptions at ~1765 cm⁻¹ (ester C=O) and ~1675 cm⁻¹ (amide C=O) validate functional groups .
    • HRMS : Exact mass analysis (e.g., [M + Na]⁺ at m/z 382.0743) ensures molecular identity .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of tert-butyl ester derivatives during acylation?

  • Solvent effects : Dry DCM or THF minimizes side reactions (e.g., hydrolysis of tert-butyl esters). Polar aprotic solvents enhance nucleophilic acylation .
  • Temperature control : Reactions at 0–5°C suppress thermal decomposition of intermediates, while room-temperature stirring ensures complete conversion .
  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency in sterically hindered substrates .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

  • Case study : Derivatives with electron-withdrawing groups (e.g., –CN) exhibit higher antibacterial activity than ester analogs. This discrepancy arises from enhanced membrane permeability and target binding affinity, validated via logP calculations and molecular docking .
  • Data normalization : Activity data should be standardized against control compounds (e.g., ciprofloxacin for antibacterial assays) to account for batch-to-batch variability .

Q. How can computational methods predict the reactivity of tert-butyl ester derivatives in nucleophilic substitution reactions?

  • DFT calculations : Optimizing geometries at the B3LYP/6-31G(d) level reveals electrophilic susceptibility at the ester carbonyl carbon (Mulliken charge analysis) .
  • Molecular docking : Simulations against bacterial enzymes (e.g., DNA gyrase) identify steric clashes caused by the bulky tert-butyl group, guiding rational design of smaller esters (e.g., methyl or ethyl) .

Methodological Challenges

Q. What are the limitations of tert-butyl ester protection in multi-step syntheses?

  • Acid sensitivity : The tert-butyl group is labile under strongly acidic conditions (e.g., TFA in DCM cleaves it within 21 hours at RT) .
  • Chromatographic purification : Silica gel chromatography with low-polarity eluents (e.g., CH₂Cl₂:MeOH 99:1) is required to prevent premature deprotection .

Q. How can researchers mitigate toxicity risks associated with handling this compound?

  • Acute toxicity data : The LD₅₀ for related benzo[b]thiophene derivatives in mice is >1 g/kg (intraperitoneal), indicating moderate toxicity. PPE (gloves, goggles) and fume hoods are mandatory during synthesis .
  • Waste disposal : Neutralization with aqueous NaHCO₃ before disposal reduces environmental hazards .

Open Research Gaps

  • Mechanistic studies : The role of tetrahydrobenzo[b]thiophene ring conformation in modulating bioactivity remains unclear. X-ray crystallography of enzyme-bound complexes is needed .
  • Green synthesis : Solvent-free or water-mediated routes for tert-butyl ester formation are underexplored .

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